![molecular formula C24H25N5O3 B4022895 2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)
2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Overview
Description
The compound belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at the 1st and 3rd positions . The specific compound you mentioned likely has additional functional groups attached to this basic structure.Scientific Research Applications
Contrast Enhancement in Medical Imaging
- Ioversol , a derivative of this compound, is approved by the United States Food and Drug Administration (FDA) for contrast enhancement in peripheral and coronary arteriography, left ventriculography, and computed tomographic (CT) imaging of the head and body . Its ability to enhance imaging quality aids in diagnosing vascular diseases and assessing organ function.
Glycobiology Tools
- Over the past 25 years, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and related compounds have been used as valuable tools in glycobiology research. These compounds help elucidate glycan structures and interactions, aiding in the study of carbohydrate-protein interactions and glycosylation pathways .
properties
IUPAC Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-15-7-12-26-23(30)18-16-19-22(27-20-10-5-6-13-28(20)24(19)31)29(21(18)25)14-11-17-8-3-2-4-9-17/h2-6,8-10,13,16,25H,7,11-12,14-15H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIUNBXRDWMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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